molecular formula C8H14N2OS B1207748 3-Morpholinopropyl isothiocyanate CAS No. 32813-50-6

3-Morpholinopropyl isothiocyanate

Cat. No.: B1207748
CAS No.: 32813-50-6
M. Wt: 186.28 g/mol
InChI Key: BCEFDMYFAAAFPE-UHFFFAOYSA-N
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Description

3-Morpholinopropyl isothiocyanate is a synthetic isothiocyanate compound with the molecular formula C₈H₁₄N₂OS and a molecular weight of 186.275. It is known for its strong ability to induce antioxidant response element-dependent detoxifying and antioxidant enzymes, making it a significant compound in cancer chemoprevention research .

Biochemical Analysis

Biochemical Properties

3-Morpholinopropyl isothiocyanate plays a crucial role in biochemical reactions by inducing the antioxidant response element-dependent Nrf2-mediated detoxifying and antioxidant enzymes . It interacts with various enzymes and proteins, including NAD(P)H:quinone oxidoreductase-1, UDP-glucuronosyl transferase, and heme oxygenase-1 . These interactions are primarily mediated through the Nrf2 signaling pathway, which is activated upon the compound’s exposure to cells . The compound also depletes intracellular glutathione levels, further enhancing its detoxifying effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In HepG2C8 cells, it induces the expression of Nrf2 protein and suppresses Kelch-like ECH-associated protein 1, leading to increased nuclear accumulation of Nrf2 . This activation results in the upregulation of detoxifying and antioxidant enzymes, which protect cells from oxidative stress and potential carcinogens . Additionally, the compound activates ERK1/2 and JNK1/2 signaling pathways, influencing cell signaling and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Nrf2 signaling pathway. Upon exposure, the compound induces the expression of Nrf2 protein while suppressing Kelch-like ECH-associated protein 1 . This suppression leads to the nuclear accumulation of Nrf2, which binds to the antioxidant response element and activates the transcription of detoxifying and antioxidant enzymes . The compound also activates ERK1/2 and JNK1/2 pathways, further enhancing its effects on gene expression and cellular protection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods . Long-term exposure to the compound in vitro and in vivo has shown sustained induction of detoxifying and antioxidant enzymes, indicating its potential for prolonged cellular protection . The compound’s effects may diminish over time due to cellular adaptation and feedback mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces detoxifying and antioxidant enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with detoxifying and antioxidant enzymes . It induces the expression of enzymes such as NAD(P)H:quinone oxidoreductase-1, UDP-glucuronosyl transferase, and heme oxygenase-1, which play crucial roles in metabolizing and detoxifying harmful compounds . The compound also affects metabolic flux and metabolite levels, contributing to its overall detoxifying effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in inducing detoxifying and antioxidant enzymes .

Preparation Methods

3-Morpholinopropyl isothiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropyl isothiocyanate with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Morpholinopropyl isothiocyanate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thioureas.

    Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.

Scientific Research Applications

3-Morpholinopropyl isothiocyanate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: It is studied for its ability to induce phase II detoxifying enzymes, which play a role in cellular defense mechanisms.

    Medicine: Research has shown its potential in cancer chemoprevention due to its strong induction of detoxifying and antioxidant enzymes.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-Morpholinopropyl isothiocyanate is unique due to its strong induction of Nrf2-mediated detoxifying enzymes. Similar compounds include:

Properties

IUPAC Name

4-(3-isothiocyanatopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFDMYFAAAFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186491
Record name 3-Morpholinopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32813-50-6
Record name 3-Morpholinopropyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32813-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinopropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032813506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Morpholinopropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Morpholino)propyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3-Morpholinopropyl isothiocyanate (3MP-ITC) interacts with the cellular machinery by inducing the Nrf2 signaling pathway. [, ] This pathway is responsible for regulating the expression of antioxidant and detoxifying enzymes. 3MP-ITC achieves this by:

  • Increasing the levels of Nrf2 protein through post-translational modifications, likely by inhibiting its degradation. [, ]
  • Activating multiple signaling pathways including ERK1/2, JNK1/2, PKC, and PI3K, which contribute to the activation of the antioxidant response element (ARE). [, ]
  • Depleting intracellular glutathione (GSH) levels, which may further activate Nrf2 as a protective response. [, ]

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